molecular formula C17H22F3NO2 B6107453 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine

2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine

Cat. No. B6107453
M. Wt: 329.36 g/mol
InChI Key: QAEZKOFLCWFCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has gained popularity in the scientific community due to its unique chemical properties. TFMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine is primarily mediated through its interaction with serotonin receptors in the brain. This compound is a partial agonist of the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior. By binding to these receptors, this compound can modulate the activity of serotonin in the brain, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and humans. These effects include changes in mood, cognition, and behavior, as well as alterations in heart rate, blood pressure, and body temperature. This compound has also been shown to produce hallucinogenic effects in some individuals, although the exact mechanism of these effects is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied in animal models and humans, and its effects on serotonin receptors are well understood. This makes this compound a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using this compound in lab experiments is its potential for producing hallucinogenic effects, which can complicate data interpretation and may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine. One area of interest is the development of new drugs that target serotonin receptors, based on the pharmacological profile of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release and neuronal activity.

Synthesis Methods

The synthesis of 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves the reaction of 3-phenylpropanol with trifluoroacetic anhydride in the presence of morpholine. The reaction is carried out under controlled conditions and yields this compound as the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of serotonin receptors in the brain. In pharmacology, this compound has been used as a reference compound for the development of new drugs that target serotonin receptors.

properties

IUPAC Name

4,4,4-trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO2/c18-17(19,20)10-9-16(22)21-11-12-23-15(13-21)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEZKOFLCWFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC(F)(F)F)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.